molecular formula C20H30N4O5 B1336829 Hippuryl-Lys-Val-OH CAS No. 315229-41-5

Hippuryl-Lys-Val-OH

Cat. No. B1336829
M. Wt: 406.5 g/mol
InChI Key: SUMCMFBGRUWQFG-RDJZCZTQSA-N
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Description

Hippuryl-Lys-Val-OH is a synthetic compound . It is a substrate for carboxypeptidase B and carboxypeptidase N .


Molecular Structure Analysis

The empirical formula of Hippuryl-Lys-Val-OH is C20H30N4O5 . Its molecular weight is 406.48 g/mol . The SMILES string representation of its structure is NCCCCC(NC(=O)CNC(=O)c1ccccc1)C(O)=O .


Chemical Reactions Analysis

Hippuryl-Lys-Val-OH is known to undergo hydrolysis in the presence of the enzyme peptidyl-lysyl metalloendopeptidase (Lys-N). This reaction cleaves the compound at the amino side of lysine, releasing hippuric acid .


Physical And Chemical Properties Analysis

Hippuryl-Lys-Val-OH is a powder that is soluble in water (50 mg/mL, clear, colorless) . It should be stored at temperatures below -15°C .

Future Directions

The future directions for Hippuryl-Lys-Val-OH could involve further studies on its potential applications in pharmaceutical testing . Additionally, more research could be conducted to improve the methods of its synthesis .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMCMFBGRUWQFG-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippuryl-Lys-Val-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Stressler, T Eisele, AK Kleinthomä, S Meyer… - Biocatalysis and …, 2014 - Elsevier
… The substrate hippuryl-Lys-Val-OH (hip-KV) was cleaved at the amino side of lysine due to the hydrolysis action of Lys-N and the hippuric acid (HA) released could be determined via RP…
Number of citations: 2 www.sciencedirect.com

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